Cas no 85661-09-2 (O-2-(4-chlorophenyl)ethylhydroxylamine)

O-2-(4-Chlorophenyl)ethylhydroxylamine is a specialized organic compound featuring a hydroxylamine functional group attached to a 2-(4-chlorophenyl)ethyl backbone. This structure makes it a valuable intermediate in synthetic organic chemistry, particularly for the preparation of pharmaceuticals, agrochemicals, and fine chemicals. Its reactive hydroxylamine moiety enables participation in condensation, oxidation, and coupling reactions, offering versatility in constructing nitrogen-containing frameworks. The 4-chlorophenyl group enhances stability and influences electronic properties, facilitating selective modifications. The compound is typically handled under controlled conditions due to its potential sensitivity. Its well-defined reactivity profile makes it useful for researchers developing novel bioactive molecules or studying reaction mechanisms.
O-2-(4-chlorophenyl)ethylhydroxylamine structure
85661-09-2 structure
Product Name:O-2-(4-chlorophenyl)ethylhydroxylamine
CAS No:85661-09-2
MF:C8H10ClNO
MW:171.624101161957
MDL:MFCD12912206
CID:2808148
PubChem ID:21788765
Update Time:2025-10-12

O-2-(4-chlorophenyl)ethylhydroxylamine Chemical and Physical Properties

Names and Identifiers

    • O-2-(4-chlorophenyl)ethylhydroxylamine
    • Hydroxylamine, O-[2-(4-chlorophenyl)ethyl]-
    • DTXSID80618041
    • MFCD12912206
    • O-[2-(4-Chlorophenyl)ethyl]hydroxylamine
    • 85661-09-2
    • EN300-1965427
    • SY281852
    • O-(4-chlorophenethyl)hydroxylamine
    • MDL: MFCD12912206
    • Inchi: 1S/C8H10ClNO/c9-8-3-1-7(2-4-8)5-6-11-10/h1-4H,5-6,10H2
    • InChI Key: LUTQLPWTVZDKQP-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=CC=1)CCON

Computed Properties

  • Exact Mass: 171.0450916Da
  • Monoisotopic Mass: 171.0450916Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 3
  • Complexity: 102
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 35.3Ų

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Additional information on O-2-(4-chlorophenyl)ethylhydroxylamine

O-2-(4-Chlorophenyl)ethylhydroxylamine (CAS No. 85661-09-2): A Comprehensive Overview

O-2-(4-Chlorophenyl)ethylhydroxylamine (CAS No. 85661-09-2) is a versatile organic compound with significant applications in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has garnered attention for its potential in various therapeutic and diagnostic contexts. In this article, we will delve into the chemical properties, synthesis methods, biological activities, and recent advancements in the research and development of O-2-(4-Chlorophenyl)ethylhydroxylamine.

Chemical Structure and Properties

O-2-(4-Chlorophenyl)ethylhydroxylamine is an organic compound with the molecular formula C9H11ClNO. The compound features a chlorophenyl group attached to an ethyl chain, which is further substituted with a hydroxylamine moiety. This unique combination of functional groups imparts specific chemical properties that make it valuable in various applications. The presence of the chlorine atom on the phenyl ring enhances the compound's lipophilicity, while the hydroxylamine group provides reactivity and potential for forming stable complexes with metal ions.

The physical properties of O-2-(4-Chlorophenyl)ethylhydroxylamine include a melting point of approximately 50-55°C and a boiling point of around 180-185°C at standard pressure. It is slightly soluble in water but exhibits good solubility in organic solvents such as ethanol, methanol, and acetone. These solubility characteristics make it suitable for use in both aqueous and organic reaction media.

Synthesis Methods

The synthesis of O-2-(4-Chlorophenyl)ethylhydroxylamine can be achieved through several routes, each offering different advantages in terms of yield, purity, and scalability. One common method involves the reaction of 4-chlorophenacyl chloride with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide or potassium hydroxide. This reaction typically proceeds via nucleophilic substitution, leading to the formation of the desired product.

An alternative synthetic approach involves the reduction of an N-chloroacetamide derivative using a reducing agent such as sodium borohydride or lithium aluminum hydride. This method is particularly useful for preparing large quantities of the compound with high purity and minimal side products.

Biological Activities and Applications

O-2-(4-Chlorophenyl)ethylhydroxylamine has been extensively studied for its biological activities, which include antioxidant, anti-inflammatory, and neuroprotective properties. Recent research has shown that this compound can effectively scavenge free radicals and reduce oxidative stress in cellular systems. This makes it a promising candidate for the treatment of oxidative stress-related diseases such as neurodegenerative disorders and cardiovascular diseases.

In addition to its antioxidant properties, O-2-(4-Chlorophenyl)ethylhydroxylamine has demonstrated anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). These findings suggest that the compound may have therapeutic potential in inflammatory conditions like arthritis and inflammatory bowel disease.

The neuroprotective effects of O-2-(4-Chlorophenyl)ethylhydroxylamine have also been explored in preclinical studies. Research has shown that it can protect neurons from damage caused by ischemia-reperfusion injury and neurotoxic agents such as glutamate. These neuroprotective properties make it a valuable candidate for the development of drugs targeting neurological disorders like Alzheimer's disease and Parkinson's disease.

Clinical Trials and Future Prospects

The promising biological activities of O-2-(4-Chlorophenyl)ethylhydroxylamine have led to its evaluation in several clinical trials. Early-phase clinical trials have focused on assessing its safety and tolerability in healthy volunteers and patients with various conditions. Preliminary results have shown that the compound is well-tolerated at therapeutic doses with minimal adverse effects.

Further clinical trials are currently underway to evaluate the efficacy of O-2-(4-Chlorophenyl)ethylhydroxylamine in treating specific diseases. These trials aim to provide robust evidence supporting its therapeutic potential and guide its development into a viable pharmaceutical product.

In conclusion, O-2-(4-Chlorophenyl)ethylhydroxylamine (CAS No. 85661-09-2) is a multifaceted compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique chemical structure, coupled with its diverse biological activities, makes it a valuable candidate for further investigation and development. As research continues to advance, we can expect to see more innovative applications of this compound in various therapeutic areas.

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